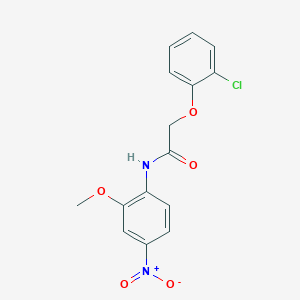
2-(2-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is a chemical compound that is widely used in scientific research. This compound is known for its ability to inhibit the activity of certain enzymes, making it a valuable tool for studying various biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide involves the inhibition of certain enzymes, including COX-2 and lipoxygenase. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. By inhibiting COX-2, this compound can reduce inflammation. Lipoxygenase is an enzyme that is involved in the production of leukotrienes, which are involved in asthma and other inflammatory diseases. By inhibiting lipoxygenase, this compound can reduce the symptoms of these diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied. This compound has been shown to reduce inflammation, inhibit the growth of cancer cells, and reduce the symptoms of asthma and other inflammatory diseases. Additionally, it has been shown to have antioxidant properties, which may be beneficial for preventing oxidative damage in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide in lab experiments is its ability to selectively inhibit certain enzymes. This makes it a valuable tool for studying the role of these enzymes in various biochemical and physiological processes. Additionally, this compound is relatively easy to synthesize, making it readily available for use in research.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cell types, and caution should be taken when using it in experiments. Additionally, the effects of this compound may be influenced by other factors, such as the presence of other chemicals or the specific cell type being studied.
Orientations Futures
There are many future directions for research involving 2-(2-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide. One area of interest is the development of new drugs based on this compound. Researchers are exploring the potential of using this compound as a starting point for developing new drugs to treat inflammation, cancer, and other diseases.
Another area of interest is the development of new methods for synthesizing this compound. Researchers are exploring new ways to synthesize this compound that may be more efficient or cost-effective than current methods.
Finally, researchers are continuing to study the biochemical and physiological effects of this compound. This compound has shown promise as a tool for studying various processes in the body, and future research may uncover new applications for this compound in the field of biomedical research.
Méthodes De Synthèse
The synthesis of 2-(2-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide can be achieved through a multi-step process. The first step involves the reaction of 2-chlorophenol with sodium hydroxide to form 2-chlorophenoxide. This intermediate is then reacted with 2-methoxy-4-nitrobenzoyl chloride to form the desired product.
Applications De Recherche Scientifique
2-(2-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is widely used in scientific research as a tool for studying various biochemical and physiological processes. This compound is known for its ability to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase. This makes it a valuable tool for studying inflammation, cancer, and other diseases.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-14-8-10(18(20)21)6-7-12(14)17-15(19)9-23-13-5-3-2-4-11(13)16/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNHYHQQICECKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
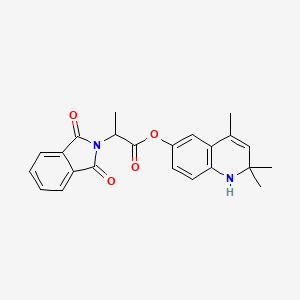
![3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-one](/img/structure/B4953909.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-ethoxyphenyl)thiourea](/img/structure/B4953917.png)
![6-[5-(3,5-dichlorophenyl)-2,4-dimethyl-3-furyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4953919.png)
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl benzenesulfonate](/img/structure/B4953923.png)
![N,N'-[4-(phenyldiazenyl)-1,3-phenylene]di(2-thiophenecarboxamide)](/img/structure/B4953930.png)
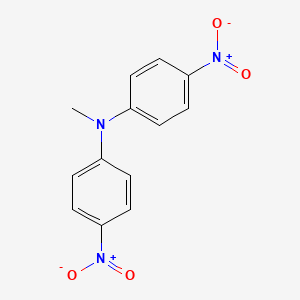
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4953948.png)
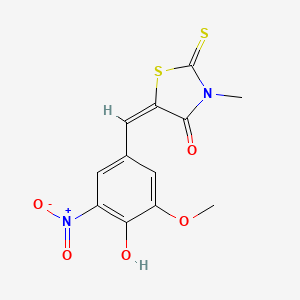
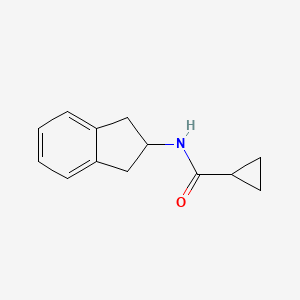
![1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4953971.png)
![2-[(2-{[(4-methylphenyl)sulfonyl]amino}-4-nitrobenzoyl)amino]-4-nitrobenzoic acid](/img/structure/B4953979.png)
![4-{[1-isopropyl-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4953989.png)
![methyl 4-{[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]amino}butanoate](/img/structure/B4953993.png)
